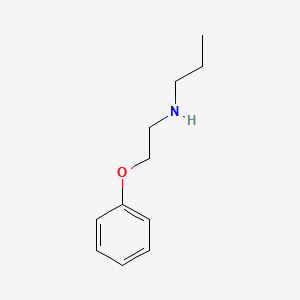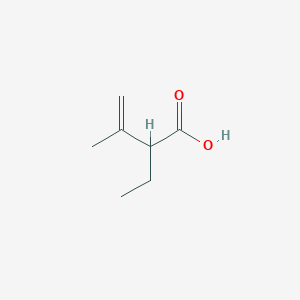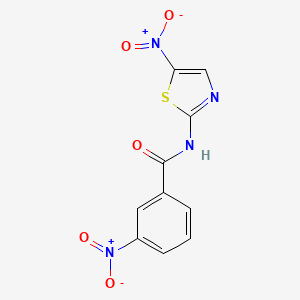
3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a chemical compound with the molecular formula C10H6N4O4S It is characterized by the presence of a benzamide group substituted with nitro and thiazolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the nitration of benzamide followed by the introduction of the thiazolyl group. One common method involves the reaction of 3-nitrobenzoyl chloride with 5-nitro-2-thiazolamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: The thiazolyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide (DMF), elevated temperatures.
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Major Products Formed
Reduction: 3-amino-N-(5-amino-2-thiazolyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the thiazolyl group.
Wissenschaftliche Forschungsanwendungen
3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various derivatives with potential biological activities.
Biology: Investigated for its antimicrobial properties. It has shown activity against certain bacterial and fungal strains.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with molecular targets in cells. The compound is believed to exert its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in cellular processes, such as DNA replication and protein synthesis.
Disrupting Cell Membranes: The compound can interact with cell membranes, leading to increased permeability and cell death.
Inducing Apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide can be compared with other similar compounds, such as:
Nitazoxanide: A thiazolide compound with antiparasitic activity. It shares a similar thiazolyl group but has different substituents on the benzamide moiety.
Niclosamide: An anthelmintic drug with a similar benzamide structure but different functional groups.
Metronidazole: A nitroimidazole antibiotic with a similar nitro group but different overall structure.
The uniqueness of this compound lies in its specific combination of nitro and thiazolyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64724-88-5 |
|---|---|
Molekularformel |
C10H6N4O5S |
Molekulargewicht |
294.25 g/mol |
IUPAC-Name |
3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H6N4O5S/c15-9(6-2-1-3-7(4-6)13(16)17)12-10-11-5-8(20-10)14(18)19/h1-5H,(H,11,12,15) |
InChI-Schlüssel |
QFPGKQYYQDTOFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
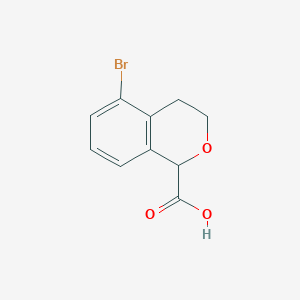
![2-Imidazo[4,5-b]pyridin-3-ylacetic acid](/img/structure/B8747233.png)
![6-Ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B8747239.png)

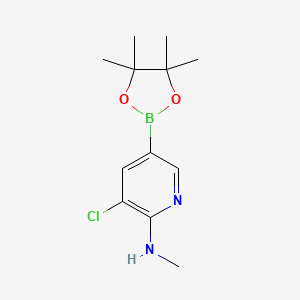
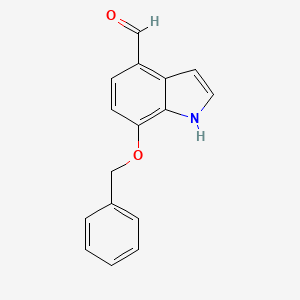
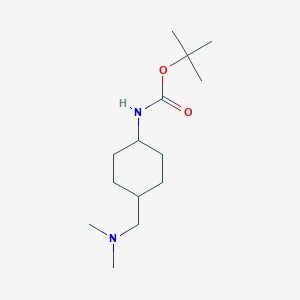
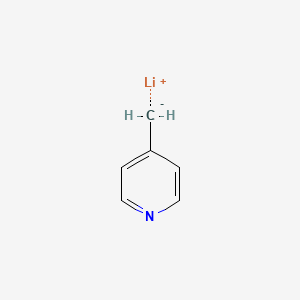
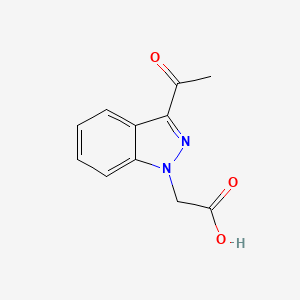
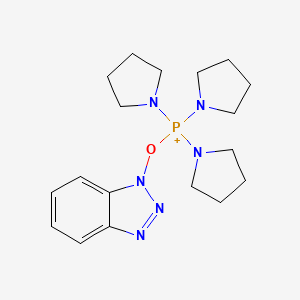

![7-Chloro-5-phenyl-[1,2,4]triazolo[4,3-A]quinoline](/img/structure/B8747302.png)
